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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo Cy5.5-N3, a water-
soluble, far-red fluorescent cyanine dye equipped with an azide moiety for bioorthogonal
conjugation. This document details its spectral properties, experimental protocols for its use in
bioconjugation, and the underlying chemical principles.

Core Properties of Sulfo Cy5.5-N3

Sulfo Cy5.5-N3 is a derivative of the Cy5.5 dye, featuring sulfonic acid groups that impart
excellent water solubility. This hydrophilicity is advantageous for labeling biological
macromolecules in aqueous environments, minimizing the need for organic co-solvents that
can be detrimental to protein structure and function. The azide group enables covalent
attachment to molecules containing a terminal alkyne or a strained cyclooctyne via "click
chemistry," a highly efficient and specific bioorthogonal reaction.

Spectral Characteristics

The fluorescence of Sulfo Cy5.5 lies in the far-red to near-infrared (NIR) region of the
spectrum. This is particularly beneficial for biological imaging applications as it minimizes
background fluorescence from endogenous biomolecules, allowing for a high signal-to-noise
ratio.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15555281?utm_src=pdf-interest
https://www.benchchem.com/product/b15555281?utm_src=pdf-body
https://www.benchchem.com/product/b15555281?utm_src=pdf-body
https://www.benchchem.com/product/b15555281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Excitation Maximum (Aex) ~675 nm [1]
Emission Maximum (Aem) ~694 nm [1][2]
Molar Extinction Coefficient (g) ~211,000 L-mol~t-cm~1 [2]
Fluorescence Quantum Yield

~0.21 [2]
(P)
Stokes Shift ~19 nm [1]

Note: The Molar Extinction Coefficient and Quantum Yield are for the corresponding Sulfo-
Cyanine5.5 NHS ester, which are expected to be very similar for the azide derivative.

Bioconjugation Strategies with Sulfo Cy5.5-N3

The azide functionality of Sulfo Cy5.5-N3 allows for its conjugation to alkyne-modified
biomolecules through two primary click chemistry pathways: the copper(l)-catalyzed azide-
alkyne cycloaddition (CUAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

This method involves the use of a copper(l) catalyst to accelerate the reaction between the
terminal alkyne and the azide, forming a stable triazole linkage.
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Figure 1. Workflow for Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO,
BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers
the activation energy of the reaction, allowing it to proceed rapidly at physiological
temperatures without the need for a catalyst.[3] This is particularly advantageous for in vivo
applications where the cytotoxicity of copper is a concern.
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Figure 2. Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for labeling biomolecules with Sulfo Cy5.5-N3.
Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol is a starting point for labeling an alkyne-modified protein with Sulfo Cy5.5-N3.
Materials:

o Alkyne-modified protein in an amine-free buffer (e.g., PBS).

e Sulfo Cy5.5-N3.

e Anhydrous DMSO.
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Copper(ll) sulfate (CuSQa) stock solution (e.g., 20 mM in water).

Ligand stock solution (e.g., 100 mM THPTA in water).

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

Purification column (e.g., Sephadex G-25 spin column).
Procedure:

e Prepare a stock solution of Sulfo Cy5.5-N3: Dissolve Sulfo Cy5.5-N3 in anhydrous DMSO
to a concentration of 10 mM.

e Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

[¢]

Alkyne-modified protein solution (e.g., to a final concentration of 1-5 mg/mL).

[¢]

Sulfo Cy5.5-N3 stock solution (a 10-20 fold molar excess over the protein).

[e]

THPTA ligand solution.

CuSO0Os solution.

o

« Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction
mixture.

 Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected
from light.

o Purify the conjugate: Remove unreacted dye and other small molecules by size-exclusion
chromatography (e.g., a desalting spin column).[4][5]

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
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This protocol is for labeling a biomolecule modified with a strained cyclooctyne (e.g., DBCO)
with Sulfo Cy5.5-N3.

Materials:

Cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
Sulfo Cy5.5-N3.
Anhydrous DMSO.

Purification column (e.g., Sephadex G-25 spin column or dialysis cassette).

Procedure:

Prepare a stock solution of Sulfo Cy5.5-N3: Dissolve Sulfo Cy5.5-N3 in anhydrous DMSO
to a concentration of 10 mM.

Prepare the reaction mixture:

o To the cyclooctyne-modified biomolecule solution, add the Sulfo Cy5.5-N3 stock solution.
A 1.1 to 1.5 molar excess of the dye is typically used.[6] The final concentration of DMSO
should be kept low (ideally <10%) to avoid denaturation of proteins.

Incubate: Mix the solution and incubate at room temperature for 1-4 hours or at 4°C
overnight.[3] The reaction time can vary depending on the reactants and their
concentrations.

Purify the conjugate: Remove the unreacted Sulfo Cy5.5-N3 by size-exclusion
chromatography or dialysis.[3][5]

Characterization: Determine the degree of labeling (DOL) as described in the CUAAC
protocol.

Applications in Research and Drug Development

The ability to specifically label biomolecules with Sulfo Cy5.5-N3 opens up a wide range of

applications:
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» Fluorescence Microscopy and In Vivo Imaging: The far-red emission of Sulfo Cy5.5 is ideal
for deep-tissue imaging with minimal background interference.[2]

» Flow Cytometry: Labeled antibodies or other probes can be used for the detection and
quantification of specific cell populations.

» Protein and Peptide Labeling: The specific and bioorthogonal nature of click chemistry allows
for the labeling of proteins and peptides for functional studies without significantly perturbing
their native structure.

e Glycan Engineering and Visualization: Metabolic labeling of cells with azide-modified sugars,
followed by reaction with a cyclooctyne-modified Sulfo Cy5.5, allows for the visualization of
glycans.

o Development of Antibody-Drug Conjugates (ADCs): The precise attachment of therapeutic
payloads to antibodies can be achieved using click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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